Cas no 923132-58-5 (1-(4-chlorophenyl)-3-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylurea)
923132-58-5 structure
Product Name:1-(4-chlorophenyl)-3-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylurea
Numéro CAS:923132-58-5
Le MF:C23H17ClN2O3
Mégawatts:404.845684766769
CID:6265462
PubChem ID:18568785
Update Time:2025-05-24
1-(4-chlorophenyl)-3-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylurea Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(4-chlorophenyl)-3-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylurea
- 1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea
- 1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxochromen-6-yl]urea
- 1-(4-chlorophenyl)-3-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)urea
- AKOS001956710
- 923132-58-5
- F2211-0261
-
- Piscine à noyau: 1S/C23H17ClN2O3/c1-14-2-4-15(5-3-14)22-13-20(27)19-12-18(10-11-21(19)29-22)26-23(28)25-17-8-6-16(24)7-9-17/h2-13H,1H3,(H2,25,26,28)
- La clé Inchi: VYDAKIIKFKQCNL-UHFFFAOYSA-N
- Sourire: ClC1C=CC(=CC=1)NC(NC1C=CC2=C(C(C=C(C3C=CC(C)=CC=3)O2)=O)C=1)=O
Propriétés calculées
- Qualité précise: 404.0927701g/mol
- Masse isotopique unique: 404.0927701g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 3
- Complexité: 636
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.5
- Surface topologique des pôles: 67.4Ų
1-(4-chlorophenyl)-3-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylurea PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2211-0261-2μmol |
1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea |
923132-58-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2211-0261-5μmol |
1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea |
923132-58-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2211-0261-10μmol |
1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea |
923132-58-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2211-0261-20μmol |
1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea |
923132-58-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2211-0261-1mg |
1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea |
923132-58-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2211-0261-2mg |
1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea |
923132-58-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2211-0261-3mg |
1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea |
923132-58-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2211-0261-4mg |
1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea |
923132-58-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2211-0261-5mg |
1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea |
923132-58-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2211-0261-10mg |
1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea |
923132-58-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-(4-chlorophenyl)-3-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylurea Littérature connexe
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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